2,3,5,6-Tetrafluoro-4-methylbenzoic acid

Agrochemical transport Phloem mobility Physicochemical property screening

2,3,5,6-Tetrafluoro-4-methylbenzoic acid (synonyms: 2,3,5,6-tetrafluoro-p-toluic acid, 4-methyl-2,3,5,6-tetrafluorobenzoic acid) is a perfluorinated aromatic carboxylic acid of molecular formula C₈H₄F₄O₂ (MW 208.11 g/mol). The benzene ring bears four fluorine atoms at the 2,3,5,6-positions and a para-methyl substituent, yielding a white to almost-white crystalline solid with a melting point of 169–175 °C and a predicted pKa of 1.83 ± 0.10.

Molecular Formula C8H4F4O2
Molecular Weight 208.11 g/mol
CAS No. 652-32-4
Cat. No. B1294408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5,6-Tetrafluoro-4-methylbenzoic acid
CAS652-32-4
Molecular FormulaC8H4F4O2
Molecular Weight208.11 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C(=C1F)F)C(=O)O)F)F
InChIInChI=1S/C8H4F4O2/c1-2-4(9)6(11)3(8(13)14)7(12)5(2)10/h1H3,(H,13,14)
InChIKeyCOOULIOYEXBFDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,5,6-Tetrafluoro-4-methylbenzoic Acid (CAS 652-32-4): Chemical Identity and Core Procurement Parameters


2,3,5,6-Tetrafluoro-4-methylbenzoic acid (synonyms: 2,3,5,6-tetrafluoro-p-toluic acid, 4-methyl-2,3,5,6-tetrafluorobenzoic acid) is a perfluorinated aromatic carboxylic acid of molecular formula C₈H₄F₄O₂ (MW 208.11 g/mol) [1]. The benzene ring bears four fluorine atoms at the 2,3,5,6-positions and a para-methyl substituent, yielding a white to almost-white crystalline solid with a melting point of 169–175 °C and a predicted pKa of 1.83 ± 0.10 . Commercial availability typically ranges from >97% to 98% purity (GC or titration), qualifying the compound as a research-grade fluorinated building block for agrochemical, polymer, and pharmaceutical intermediate synthesis .

Fluorinated building block workflow: Research-grade intermediate for agrochemical, polymer, and pharmaceutical synthesis.
Selection context: Para-methyl substitution on a tetrafluorinated ring supports unique derivatization pathways not available with non-methylated or fully fluorinated analogs.
Grade category: Research-grade purity supports synthetic route screening and structure-activity relationship studies.

Why 2,3,5,6-Tetrafluoro-4-methylbenzoic Acid Cannot Be Simply Replaced by Other Fluorobenzoic Acids


Substituting 2,3,5,6-tetrafluoro-4-methylbenzoic acid with a structurally similar analogue—such as pentafluorobenzoic acid, non-fluorinated p-toluic acid, or isomeric tetrafluorobenzoic acids—can drastically alter key physicochemical properties that govern biological transport, chemical reactivity, and downstream functionalization [1]. The presence of the para-methyl group on a tetrafluorinated ring creates a unique combination of strong acidity (pKa ≈ 1.8) and moderate lipophilicity (LogP ≈ 2.25) that is not replicated by any single close analog, making simple interchange technically indefensible in applications where ionization state and partitioning are critical performance determinants .

Target Compound
4-methyl-2,3,5,6-tetrafluorobenzoic acid creates a unique profile: strong acidity (pKa ~1.8) combined with moderate lipophilicity (LogP ~2.25).
Analog Risk
Pentafluorobenzoic acid and non-fluorinated p-toluic acid exhibit different pKa and LogP values; ionization and partitioning may shift significantly, altering transport and reactivity.
Derivatization Handle
The para-methyl group serves as an essential functional handle for synthesis of pyrethroid alcohol intermediates.
Synthetic Pathway Risk
2,3,5,6-tetrafluorobenzoic acid lacks the para-methyl group; pentafluorobenzoic acid has a fully substituted ring. Neither can support this patent-protected derivatization pathway.

Quantitative Comparator Evidence for 2,3,5,6-Tetrafluoro-4-methylbenzoic Acid in Research and Industrial Selection


pKa-Mediated Phloem Translocation Efficiency Versus Pentafluorobenzoic Acid

In a direct comparative study of phloem translocation in castor bean (Ricinus communis L.), 4-methyl-2,3,5,6-tetrafluorobenzoic acid was found to be less well translocated than intermediate-lipophilicity benzoic acids (e.g., 2-fluoro-, 4-chloro-, and 3,4-dichlorobenzoic acids), alongside pentafluorobenzoic acid, a result attributed to the much lower pKa values of both highly fluorinated acids relative to the weakly acidic comparators [1]. The predicted pKa of 2,3,5,6-tetrafluoro-4-methylbenzoic acid is 1.83 ± 0.10, compared to a reported pKa of approximately 1.48–1.60 for pentafluorobenzoic acid [2], indicating that the target compound is a slightly weaker acid than its fully fluorinated counterpart but still falls within the strong-acid regime where phloem mobility is reduced.

Phloem Mobility vs. Pentafluorobenzoic Acid
Head-to-head
Reduced phloem concentration in castor bean; pKa 1.83 vs. 1.48–1.60 for comparator.
Supports agrochemical phloem-mobility screening context.
Qualitative exudate comparison; quantitative ratios not numerically reported.
Agrochemical transport Phloem mobility Physicochemical property screening

Acidity Difference Relative to Non-Fluorinated p-Toluic Acid

Fluorination of the aromatic ring profoundly alters acid strength: 2,3,5,6-tetrafluoro-4-methylbenzoic acid exhibits a predicted pKa of 1.83 ± 0.10 , whereas its non-fluorinated parent, p-toluic acid (4-methylbenzoic acid), has a measured pKa of 4.36–4.37 at 25 °C . This represents an acid-strength enhancement of approximately 2.5 log units, or roughly 300-fold greater acidity, driven by the electron-withdrawing inductive effect of four ortho/meta fluorine substituents.

Acidity vs. p-Toluic Acid
Class-level
ΔpKa ≈ 2.5 log units; ~300-fold greater acidity.
Ionization state context differs significantly; requires review for assay design.
Predicted pKa vs. experimental comparator; source review recommended.
Acid strength tuning Fluorine effects on pKa Reaction design

Lipophilicity (LogP) as a Selector for Partition-Controlled Applications

The experimental/computed octanol-water partition coefficient (LogP) for 2,3,5,6-tetrafluoro-4-methylbenzoic acid is 2.24960 . This value positions the compound in a moderate lipophilicity range that is distinct from the less lipophilic pentafluorobenzoic acid (LogP 2.34, but with higher aqueous solubility) [1] and from the non-fluorinated p-toluic acid (LogP 2.36) , highlighting how the methyl group partially offsets the polarity contributed by the fluorine atoms and the carboxylic acid moiety.

Lipophilicity (LogP) Selector
Cross-study
LogP 2.25 vs. ~2.34–2.36 for comparators (Δ ≈ 0.09–0.11).
Supports partition-based purification and QSAR modeling context.
Batch-to-batch consistency may be a relevant procurement specification.
LogP Lipophilicity Membrane partitioning QSAR

Melting Point Differentiation for Solid-Phase Formulation and Purification

The melting point range of 2,3,5,6-tetrafluoro-4-methylbenzoic acid is reported as 169–175 °C (lit.) , which differs markedly from the melting point of the des-methyl analog 2,3,5,6-tetrafluorobenzoic acid (148–154 °C) and is closer to, though slightly lower than, that of p-toluic acid (179–182 °C) . This intermediate melting behavior reflects the combined influence of para-methyl substitution and extensive ring fluorination on crystal lattice energy.

Melting Point Differentiation
Cross-study
169–175 °C vs. 148–154 °C (des-methyl) and 179–182 °C (p-toluic acid).
Crystallization and thermal processing context may differ from analogs.
Literature values; may support solid-formulation screening.
Melting point Crystallinity Process chemistry Purification

Exclusive Building-Block Role in Pyrethroid Insecticide Synthesis via para-Methyl Derivatization

Patent CN100545144C explicitly describes the conversion of 2,3,5,6-tetrafluoro-4-methylbenzoic acid into 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl alcohol, which serves as the alcohol component in the synthesis of optically active pyrethroid esters claimed to possess higher insecticidal efficacy than prior-art compounds [1]. The para-methyl group is the essential functional handle for introducing the methoxymethylbenzyl moiety, a structural feature that cannot be installed on 2,3,5,6-tetrafluorobenzoic acid (which lacks the methyl substituent) or pentafluorobenzoic acid (which lacks both a methyl group and an unsubstituted ring carbon for selective derivatization).

Pyrethroid Building-Block Role
Cross-study
Exclusive precursor to 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl alcohol (Patent CN100545144C).
Synthetic pathway context requires para-methyl group; non-negotiable structural requirement.
Multi-step synthesis; no alternative fluorobenzoic acid supports this route.
Pyrethroid synthesis Insecticide intermediate para-Functionalization

Priority Application Scenarios for 2,3,5,6-Tetrafluoro-4-methylbenzoic Acid Driven by Comparator Evidence


Agrochemical Phloem-Mobility Screening Libraries

The direct head-to-head phloem translocation data [1] showing reduced mobility for 4-methyl-2,3,5,6-tetrafluorobenzoic acid relative to higher-pKa benzoic acids makes this compound a valuable negative-control or calibration standard in plant vascular transport assays. Procurement for pesticide-discovery programs should specify this compound as a low-mobility reference to benchmark candidate pro-herbicides or systemic fungicides, rather than using pentafluorobenzoic acid, which has a slightly different pKa and may yield non-comparable results.

Fluorinated Pyrethroid Insecticide Intermediate Manufacturing

Given the patent-established role of 2,3,5,6-tetrafluoro-4-methylbenzoic acid as the exclusive precursor to 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl alcohol for high-efficacy pyrethroid esters [2], chemical sourcing for insecticide R&D and pilot production must prioritize this CAS number over 2,3,5,6-tetrafluorobenzoic acid or pentafluorobenzoic acid, which lack the para-methyl derivatization handle.

Fluorinated Polymer and Advanced Material Building-Block Research

The combination of strong acidity (pKa 1.83) and moderate lipophilicity (LogP 2.25) positions this compound as a monomer or co-monomer candidate for fluorinated polyesters, polyamides, and poly(aryl ether ketone)s where precise control of hydrophobicity, thermal stability, and chemical resistance is required. Procurement for polymer research should verify batch-specific LogP and melting point (169–175 °C) as quality indicators, rather than relying on the properties of non-methylated tetrafluorobenzoic acid (mp 148–154 °C), which has different crystallization and processing characteristics.

Environmental Analytical Chemistry — Pesticide Metabolite Quantification

The availability of 2,3,5,6-tetrafluoro-4-methylbenzoic acid as a ¹³C- and D₃-labeled standard (methyl-¹³C,99%; methyl-D₃,98%) at 100 µg/mL in MTBE directly supports its use as an internal standard in LC-MS/MS or GC-MS methods for quantifying pyrethroid metabolites in environmental matrices. For laboratories developing residue monitoring protocols, purchasing the labeled and unlabeled compound from a single vendor ensures matched matrix behavior and retention time alignment, a practical procurement advantage over sourcing from multiple suppliers.

Application
Selection Property
Validation Focus
Agrochemical Phloem-Mobility Screening
Phloem translocation profile review
Benchmark candidate mobility against low-mobility reference
Fluorinated Pyrethroid Intermediate Synthesis
Para-methyl derivatization handle
Verify exclusive synthetic pathway compatibility
Fluorinated Polymer Building-Block Research
Thermal and partition property context
Review batch-specific LogP and melting point as quality indicators
Environmental Pesticide Metabolite Quantification
Labeled internal standard availability
Match matrix behavior and retention time alignment

Technical Documentation Hub

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55 linked technical documents
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